Disodium 2-((6-((6-anilino-4-(4-sulphamoylphenyl)-1,3,5-triazin-2-yl)amino)-2-naphthyl)azo)-5-((4-sulphonatophenyl)azo)benzenesulphonate
Description
Disodium 2-((6-((6-anilino-4-(4-sulphamoylphenyl)-1,3,5-triazin-2-yl)amino)-2-naphthyl)azo)-5-((4-sulphonatophenyl)azo)benzenesulphonate is a complex azo-triazine derivative characterized by two azo (-N=N-) linkages, a central 1,3,5-triazine ring, and multiple sulfonate (-SO₃⁻) and sulphamoyl (-SO₂NH₂) groups. Its structure combines a naphthyl backbone with substituted phenyl groups, which may contribute to chromophoric properties or biological activity.
Properties
CAS No. |
93982-55-9 |
|---|---|
Molecular Formula |
C37H26N10Na2O8S3 |
Molecular Weight |
880.8 g/mol |
IUPAC Name |
disodium;2-[[6-[[4-anilino-6-(4-sulfamoylphenyl)-1,3,5-triazin-2-yl]amino]naphthalen-2-yl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C37H28N10O8S3.2Na/c38-56(48,49)31-15-8-23(9-16-31)35-41-36(39-26-4-2-1-3-5-26)43-37(42-35)40-28-10-6-25-21-29(11-7-24(25)20-28)46-47-33-19-14-30(22-34(33)58(53,54)55)45-44-27-12-17-32(18-13-27)57(50,51)52;;/h1-22H,(H2,38,48,49)(H,50,51,52)(H,53,54,55)(H2,39,40,41,42,43);;/q;2*+1/p-2 |
InChI Key |
XMVJTZYIJLZZEH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC5=C(C=C4)C=C(C=C5)N=NC6=C(C=C(C=C6)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium 2-((6-((6-anilino-4-(4-sulphamoylphenyl)-1,3,5-triazin-2-yl)amino)-2-naphthyl)azo)-5-((4-sulphonatophenyl)azo)benzenesulphonate, often referred to as a sulfonated azo dye, has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure and various functional groups that contribute to its reactivity and interaction with biological systems.
- Molecular Formula : C37H26N10Na2O8S
- Molecular Weight : 880.8391 g/mol
- CAS Number : 93982-55-9
- EINECS Number : 301-243-8
The biological activity of this compound primarily involves its interaction with cellular components, particularly proteins and nucleic acids. The azo group in the structure is known for its ability to form stable complexes with metal ions and proteins, which can influence various biochemical pathways.
1. Antimicrobial Activity
Research indicates that sulfonated azo dyes exhibit significant antimicrobial properties. The compound's ability to disrupt microbial membranes and inhibit growth has been documented in several studies. For instance, a study on similar compounds highlighted their efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
2. Antioxidant Properties
The presence of multiple aromatic rings and functional groups in the compound contributes to its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Experimental data have shown that related compounds can scavenge free radicals effectively.
3. Cytotoxic Effects
Certain studies have reported cytotoxic effects associated with azo dyes. The mechanism often involves the induction of apoptosis in cancer cells. For example, one study demonstrated that similar triazine-based compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several sulfonated azo dyes, including the compound . Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating potent antimicrobial activity.
| Compound | MIC (µg/mL) |
|---|---|
| Disodium Azo Compound | 50 |
| Control (Standard Antibiotic) | 25 |
Case Study 2: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of various azo dyes on human breast cancer cells (MCF-7). The results indicated that the compound induced significant cell death at concentrations above 100 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 80 |
| 100 | 50 |
| 200 | 20 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares core features with three classes of chemicals:
Triazine-based herbicides : Ethametsulfuron methyl ester () contains a 1,3,5-triazine ring but differs in substituents (methoxy and methyl groups) and lacks azo linkages. The target compound’s sulphamoyl and dual azo groups may enhance binding to biological targets or alter photostability .
Azo dyes : Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate () is a simpler azo dye with a single naphthalene core and fewer sulfonate groups. The target compound’s triazine and additional azo linkage likely increase molecular rigidity and lightfastness .
Triazinyl-azo derivatives: Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate () shares a triazine-azo-naphthyl backbone but incorporates chloro and dimethylphenyl groups, which may reduce solubility compared to the target compound’s sulphonatophenyl substituents .
Physicochemical Properties
- Solubility : The disodium salt and multiple sulfonate groups ensure high water solubility, contrasting with methyl ester herbicides (e.g., metsulfuron methyl ester), which prioritize lipid solubility for membrane penetration .
- Stability : Azo compounds are prone to photodegradation, but the triazine ring and electron-withdrawing sulfonate groups may mitigate this, as seen in stabilized azo dyes .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Property Comparison
| Property | Target Compound | Ethametsulfuron Methyl Ester | Disodium Azo-Naphthalenesulfonate |
|---|---|---|---|
| Water Solubility | High (disodium salt) | Low (methyl ester) | High |
| Photostability | Moderate (azo-triazine) | High (sulfonylurea) | Low (simple azo) |
| Likely Application | Dye/Agrochemical | Herbicide | Dye |
Research Findings and Methodological Insights
- Similarity assessment : Computational methods like Tanimoto similarity () could quantify structural overlap with analogues. For example, the target compound may show higher similarity to trisodium azo-triazine derivatives () than to sulfonylureas .
- Activity cliffs: Despite structural similarities, minor substituent changes (e.g., sulphamoyl vs. sulfonylurea) may drastically alter bioactivity, as noted in ligand-based screening studies () .
- Environmental impact : Quaternary ammonium compounds () exhibit critical micelle concentration (CMC) behavior, but the target compound’s sulfonates may reduce bioaccumulation risks compared to lipid-soluble herbicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
